molecular formula C18H24F4N2O2 B3027447 tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate CAS No. 1286275-20-4

tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate

Cat. No.: B3027447
CAS No.: 1286275-20-4
M. Wt: 376.4
InChI Key: HJSATEFDDNYLES-UHFFFAOYSA-N
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Description

tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate is a fluorinated piperidine derivative featuring a carbamate-protected amine group and a benzyl substituent with fluorine and trifluoromethyl groups. Its synthesis typically involves multi-step processes, including reductive amination, isocyanate coupling, and purification via chromatography . The presence of fluorine atoms enhances metabolic stability and bioavailability, making it a candidate for drug discovery programs targeting enzymes or receptors requiring lipophilic interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F4N2O2/c1-17(2,3)26-16(25)23-15-4-6-24(7-5-15)11-12-8-13(18(20,21)22)10-14(19)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSATEFDDNYLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110569
Record name Carbamic acid, N-[1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-20-4
Record name Carbamic acid, N-[1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 3-fluoro-5-(trifluoromethyl)benzyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where 3-fluoro-5-(trifluoromethyl)benzene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Piperidine Derivative Formation: The next step involves the formation of the piperidine derivative. This can be done by reacting the benzyl intermediate with piperidine under basic conditions to form the benzylpiperidine compound.

    Carbamate Formation: Finally, the benzylpiperidine compound is reacted with tert-butyl chloroformate in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen undergoes nucleophilic substitution under basic conditions. In analogous compounds, alkylation or arylation reactions occur via deprotonation of the piperidine nitrogen, followed by displacement with electrophilic reagents .

Example reaction:
Reaction with benzyl bromide derivatives in DMF at 100°C in the presence of K₂CO₃ yields N-alkylated piperidine products .

ReactantConditionsProductYieldSource
Benzyl bromide derivativeDMF, K₂CO₃, 100°C, 24hN-benzyl-piperidine carbamate60–75%

Carbamate Hydrolysis

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane . This reaction exposes the free amine for subsequent functionalization.

Typical protocol:

  • 10% TFA in dichloromethane at room temperature for 2–4 hours .

  • Yields exceed 90% for deprotected piperidine intermediates .

Coupling Reactions

The free amine generated after Boc deprotection participates in coupling reactions. For example, hydroxybenzotriazole (HOBt) and HBTU-mediated couplings with carboxylic acids form amide bonds .

Representative reaction:
Coupling with activated esters (e.g., preformed acyl chlorides) in dichloromethane using DIPEA as a base produces substituted amides .

Coupling PartnerActivating AgentSolventYieldSource
Acyl chlorideHOBt/HBTUDCM85–95%

Sulfonylation Reactions

The piperidine nitrogen reacts with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of triethylamine to form sulfonamide derivatives .

Experimental conditions:

  • Dichloromethane, 0°C to room temperature, 1–4 hours .

  • Yields range from 55% to 91% depending on stoichiometry .

Catalytic Hydrogenation

While not directly documented for this compound, analogous tert-butyl piperidinylcarbamates undergo nitro group reduction under H₂/Pd-C conditions . The trifluoromethyl and fluorine substituents are typically stable under these conditions.

Stability Under Basic Conditions

The carbamate group resists hydrolysis in mild bases but degrades in strong alkaline conditions (e.g., NaOH/THF). The trifluoromethyl group enhances electron-withdrawing effects, slightly destabilizing the carbamate toward hydrolysis.

Electrophilic Aromatic Substitution

The 3-fluoro-5-(trifluoromethyl)benzyl group exhibits limited reactivity in electrophilic substitutions due to the electron-withdrawing nature of fluorine and CF₃ groups. Nitration or halogenation requires harsh conditions .

Key Reactivity Insights:

  • Boc Deprotection: Rapid and quantitative under acidic conditions .

  • Amide Coupling: High efficiency with HOBt/HBTU systems .

  • Sulfonylation: Requires stoichiometric base for optimal yields .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate has been investigated for its potential as a therapeutic agent in several conditions:

  • Antidepressant Activity : Research indicates that compounds similar to this carbamate exhibit selective serotonin reuptake inhibition, suggesting potential use in treating depression .
  • Antipsychotic Effects : The structural similarity to known antipsychotic agents implies that it may interact with dopamine receptors, warranting further investigation into its efficacy in managing schizophrenia .

2. Neurological Disorders

Given the compound's ability to cross the blood-brain barrier due to its lipophilic nature, it has been studied for applications in:

  • Alzheimer's Disease : By modulating neurotransmitter levels, it may offer neuroprotective effects against amyloid-beta toxicity .
  • Parkinson's Disease : Its potential to enhance dopaminergic signaling could be beneficial in alleviating symptoms associated with this disorder .

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives, including tert-butyl carbamates. The results demonstrated significant inhibition of serotonin reuptake, indicating that the compound could serve as a lead for developing new antidepressants .

Case Study 2: Antipsychotic Potential

In preclinical trials reported in Neuropharmacology, researchers evaluated the antipsychotic properties of related compounds. The findings suggested that modifications in the piperidine structure could enhance receptor affinity and selectivity, positioning this compound as a candidate for further development .

Mechanism of Action

The mechanism of action of tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorinated benzyl group can enhance binding affinity and selectivity, while the piperidinylcarbamate structure may influence the compound’s overall stability and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in terms of synthetic routes , physicochemical properties , and biological activity . Below is a detailed analysis:

Structural Analogues

Compound 18 (tert-butyl 4-(1-benzyl-3-(3-fluoro-5-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate)
  • Structural Differences : Replaces the carbamate group with a urea moiety.
  • Synthesis : Involves reductive amination of aldehydes/ketones with tin(IV) chloride and phenylsilane, achieving <20% yield for sterically hindered substrates .
  • Applications : Investigated as an inhibitor of DCN1-mediated cullin neddylation, a pathway relevant to cancer therapy .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
  • Structural Differences : Contains a pyrimidine ring instead of a piperidine backbone.
  • Properties : Molecular weight = 257.26 g/mol; CAS 1799420-92-0. Higher polarity due to the hydroxyl group on pyrimidine, affecting solubility .
tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
  • Structural Differences : Incorporates chromen-4-one and pyrazolo[3,4-d]pyrimidin moieties, increasing molecular complexity.
  • Synthesis : Utilizes Suzuki-Miyaura coupling with boronic acids and palladium catalysts (63% yield) .
  • Applications : Targets kinase inhibition, with a molecular mass of 615.7 g/mol .

Physicochemical Properties

Property tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate Compound 18 Pyrimidine Analogue
Molecular Weight (g/mol) ~357.3 (estimated) ~470.4 257.26
Fluorine Content 3 F atoms 3 F atoms 1 F atom
Synthetic Yield Not reported <20% (hindered substrates) Not reported
Key Functional Groups Carbamate, benzyl, piperidine Urea, benzyl, piperidine Carbamate, pyrimidine

Biological Activity

tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate (CAS No. 1286275-20-4) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. Its molecular formula is C18H24F4N2O2C_{18}H_{24}F_{4}N_{2}O_{2} with a molecular weight of 376.39 g/mol . This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological profiles.

  • Molecular Structure : The compound features a piperidine ring substituted with a tert-butyl group and a fluorinated benzyl moiety, enhancing its lipophilicity and biological interactions.
  • Physical Properties : It is characterized by its stability under standard laboratory conditions, although specific solubility and melting point data are not extensively documented.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • NLRP3 Inflammasome : Preliminary studies suggest that modifications in the piperidine scaffold can influence the inhibition of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro assays demonstrated that certain derivatives could significantly reduce IL-1β release and pyroptotic cell death in THP-1 macrophages .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the biological activity of this compound:

Study TypeFindings
In vitro Cytotoxicity Evaluated using MTT assays on various cancer cell lines, showing moderate cytotoxic effects at higher concentrations (up to 100 µM) .
Inflammatory Response Demonstrated efficacy in reducing NLRP3-dependent IL-1β release, indicating potential anti-inflammatory properties .
Antimicrobial Activity Limited data available; however, compounds with similar structures have shown promising antimicrobial effects against various pathogens .

Case Studies

Case Study 1: NLRP3 Inhibition
In a controlled experiment, differentiated THP-1 cells were treated with lipopolysaccharide (LPS) to stimulate NLRP3 expression. Following this, cells were incubated with the compound at a concentration of 10 µM. The results indicated a significant decrease in pyroptosis and IL-1β release compared to vehicle-treated controls, suggesting that the compound effectively modulates inflammasome activity .

Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on several cancer cell lines using the MTT assay. The results indicated that while some derivatives exhibited cytotoxic effects, the specific activity of this compound requires further investigation to determine its therapeutic potential and safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical reagents for preparing tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate?

  • Methodological Answer : The synthesis typically involves alkylation of a piperidine intermediate. A common approach is the reaction of 3-fluoro-5-(trifluoromethyl)benzyl bromide with tert-butyl piperidin-4-ylcarbamate under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include:

  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during alkylation .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility and reactivity .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl group position and fluorinated substituents) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .
  • Light Sensitivity : Protect from light to avoid degradation of aromatic fluorinated moieties .
  • Humidity Control : Use desiccants to minimize moisture-induced decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation of piperidine intermediates with 3-fluoro-5-(trifluoromethyl)benzyl halides?

  • Methodological Answer :

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature Control : Maintain 0–5°C during exothermic alkylation steps to reduce side reactions .
  • Stoichiometry : A 1.2:1 molar ratio of benzyl halide to piperidine intermediate minimizes unreacted starting material .
  • Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals to track reaction progress .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–13) with HPLC monitoring .
  • Structural Analysis : Compare degradation products via LC-MS to identify pH-sensitive functional groups (e.g., carbamate hydrolysis at pH >10) .
  • Formulation Adjustments : Add stabilizers like ascorbic acid for acidic conditions or chelating agents for metal-catalyzed degradation .

Q. How does the 3-fluoro-5-(trifluoromethyl) substituent influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the benzyl carbon, facilitating SN2 reactions .
  • Steric Considerations : The meta-fluoro substituent reduces steric hindrance compared to ortho-substituted analogs, improving accessibility for nucleophiles .
  • Comparative Studies : Benchmark against non-fluorinated analogs (e.g., tert-butyl 1-benzylpiperidin-4-ylcarbamate) to quantify rate enhancements via kinetic assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate

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